molecular formula C6H5BrN2O2 B116644 4-Bromo-2-nitroaniline CAS No. 875-51-4

4-Bromo-2-nitroaniline

Cat. No.: B116644
CAS No.: 875-51-4
M. Wt: 217.02 g/mol
InChI Key: ZCWBZRBJSPWUPG-UHFFFAOYSA-N
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Description

4-Bromo-2-nitroaniline is an organic compound with the molecular formula C6H5BrN2O2. It is characterized by the presence of a bromine atom and a nitro group attached to an aniline ring. This compound is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties .

Scientific Research Applications

4-Bromo-2-nitroaniline is widely used in scientific research due to its versatility:

Safety and Hazards

4-Bromo-2-nitroaniline may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, gas, or vapors, and to use personal protective equipment when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-nitroaniline can be synthesized through a multi-step process involving nitration and bromination. The typical synthetic route includes:

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of bromine and nitric acid under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 4-Bromo-2-nitroaniline is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and applications. Compared to its analogs, it offers distinct advantages in certain synthetic pathways and industrial processes .

Properties

IUPAC Name

4-bromo-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWBZRBJSPWUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061248
Record name 4-Bromo-2-nitroaniline
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

875-51-4
Record name 4-Bromo-2-nitroaniline
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Record name Benzenamine, 4-bromo-2-nitro-
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Synthesis routes and methods I

Procedure details

To a solution of 2-nitro-phenylamine (13.8 g, 100 mmol) in HOAc (150 mL) was added NBS (18 g, 101 mmol). The reaction mixture was stirred and heated to reflux over 1 hour. The cooled reaction mixture was poured into H2O (1000 mL) and stirred for 15 minutes. The resulting orange slurry was filtered and washed with H2O (300 mL) affording a 20.26 g (93%) of the title compound as a bright orange solid.
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

A mixture of 1d (3.5 g, 13.5 mmol), dimethoxyethane (100 ml) and aqueous sodium hydroxide (50 ml, 1 M) is heated to 80° C. for 1 hour. After cooling the mixture is poured into ice-water. The product is filtered off, washed with water and dried. Yield 2.77 g (94%). Mp 109-1 10° C.
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-nitroaniline (5 g, 36.2 mmol) in CH2Cl2 (100 ml) was cooled to -10° C., and treated by 90% 2,4,4,6-tetrabromo-2,5-cyclohexadienone (19.8 g, 43.5 mmol) in 5 portions. The mixture was stirred at -10° C.-0° C. for 1 hr. After being warmed to room temperature, the reaction mixture was washed by 2N NaOH (60 ml) and brine (50 ml), dried over Na2SO4 and evaporated. Flash chromatography on silica gel (5% EtOAc/Hexane) gave 7.40 g (94%) of 17 as a yellow solid: mp 109-110 (lit. mp 112-113° C.); 1H NMR δ 8.27 (1H, d, J=2.3), 7.43 (1H, dd, J=8.9, 2.4), 6.73 (1H, d, J=8.8), 6.09 (NH, brs).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Name
Yield
94%

Synthesis routes and methods IV

Procedure details

To a stirred solution of 2-nitroaniline (10.0 g, 72.462 mmol) in AcOH (50 mL) was added NBS (12.0 g, 72.463 mmol) at 0° C. under a N2 atmosphere. The reaction mixture was stirred at 40° C. for 30 min. After completion of starting material (monitored by TLC), reaction mixture was diluted with water and a white precipitate was formed. After filtration, the crude solid was recrystalised from n-hexanes to afford 4-bromo-2-nitroaniline (12 g, 76%), as a brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 1-bromo-4-fluoro-3-nitrobenzene (2270 mg, 10.01 mol), aniline (3 ml) and DMF (20 ml) was heated at 100° C. under an atmosphere of Nitrogen for 7 h. The mixture was then concentrated in vacuo, and the residue triturated with heptane (30 ml) to give the desired product. 1H NMR (400 MHz, CDCl3) δ=7.11 (d, 1 H, J=9.2 Hz), 7.25-7.29 (m, 3 H), 7.40-7.45 (m, 3 H), 8.35 (d, 1 H J=2.4 Hz) and 9.45(brs, 1 H).
Quantity
2270 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of intermolecular interactions can 4-bromo-2-nitroaniline engage in?

A: this compound can engage in various intermolecular interactions, including Br...π, Br...O, Br...Br and C-H...Br interactions. [] The specific interaction observed depends on the position of the amino group, which influences the electron density distribution within the molecule. []

Q2: How does the position of the amino group in this compound affect its interactions?

A: The position of the amino group in this compound influences the electron density distribution, which in turn affects the nature of interactions the bromine substituent can form. [] This has been studied in comparison to meta-bromonitrobenzene and other derivatives. [] For example, this compound exhibits Br...O interactions while 2-bromo-4-nitroaniline displays C-H...Br interactions. []

Q3: What techniques are useful for studying the interactions of this compound?

A3: Researchers utilize several techniques to analyze the interactions of this compound, including:

  • Hirshfeld surface analysis (HS): Provides a visual representation of intermolecular interactions and their relative strengths. []
  • Reduced Density Gradient NonCovalent Interaction (RDG NCI) plots: Offer insights into the type, strength, and directionality of non-covalent interactions. []
  • Electrostatic potential surfaces (EPS): Illustrate the charge distribution within the molecule, helping to explain the observed interactions. []
  • σ-hole potential analysis: Helps predict the electrophilic or nucleophilic character of the bromine atom and its potential for interactions. []

Q4: Has this compound been studied in the context of any specific material systems?

A: Yes, this compound has been investigated as a component in a monotectic system with urea, serving as an organic analog for nonmetal-nonmetal systems. [] This research focused on phase equilibria, crystallization, and thermal and microstructural properties. [, ] Additionally, the thermal conductivity of this urea-4-bromo-2-nitroaniline system has been studied over a range of temperatures. []

Q5: What spectroscopic data is available for this compound?

A: While the provided abstracts do not detail specific spectroscopic data, research on this compound includes investigations into its molecular structure and spectroscopic properties alongside theoretical calculations. [] This suggests that various spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have likely been employed to characterize the compound.

Q6: Are there established synthetic routes for this compound?

A: Yes, there are established methods for synthesizing this compound. One approach involves a multistep synthesis. [] Another method utilizes the hydrogenation of this compound catalyzed by Urushibara nickel or the alkaline hydrolysis of N,N'-(4-bromo-1,2-phenylene)bisacetamide, derived from the bromination of 1,2-phenylenediamine. []

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